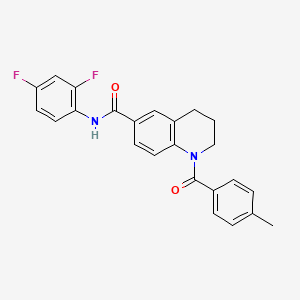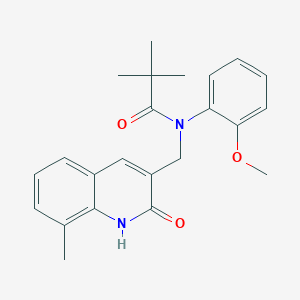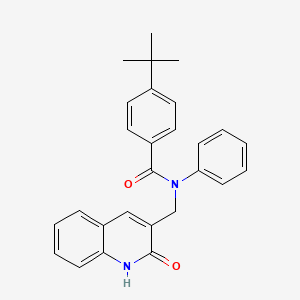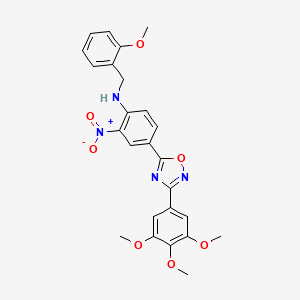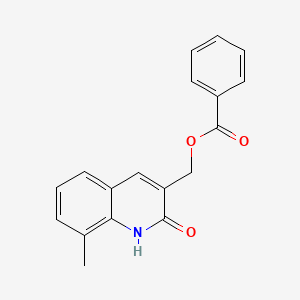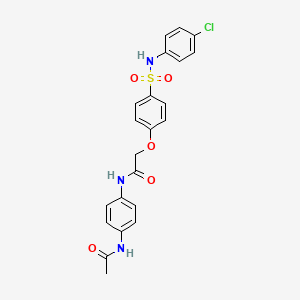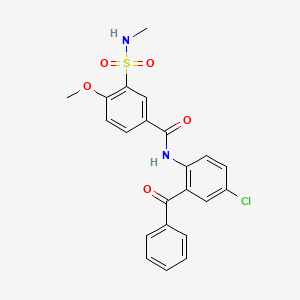
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
BAY 43-9006 inhibits several key signaling pathways involved in cancer cell growth and proliferation. It acts as a dual inhibitor of both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting the RAF/MEK/ERK pathway, BAY 43-9006 prevents the activation of downstream transcription factors that are involved in cell cycle progression and proliferation. By inhibiting the VEGF/VEGFR pathway, BAY 43-9006 prevents the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAF/MEK/ERK and VEGF/VEGFR pathways, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth and metastasis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 43-9006 as a therapeutic agent is its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation. This makes it a potentially effective treatment for a variety of cancers. However, one limitation of BAY 43-9006 is its potential for off-target effects, which may limit its efficacy and increase the risk of side effects.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of focus is the development of more targeted inhibitors that can selectively inhibit specific signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of combination therapies that can enhance the efficacy of BAY 43-9006 and reduce the risk of side effects. Additionally, there is ongoing research into the use of BAY 43-9006 as a potential treatment for other diseases, such as diabetes and Alzheimer's disease.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline. This compound is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide. Reduction of the nitro group with iron powder and acetic acid followed by reaction with methylsulfonyl chloride yields the final product, BAY 43-9006.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, it has been investigated for its efficacy in treating a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-24-31(28,29)20-12-15(8-11-19(20)30-2)22(27)25-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLVPZGUUFNDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(methylsulfamoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

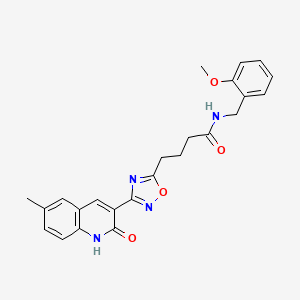
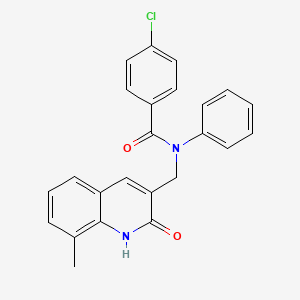
![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
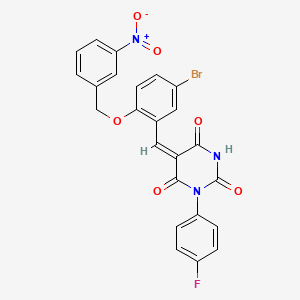
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)
